Cas no 871126-15-7 ((3-Fluoro-2-formylphenyl)boronic acid)

(3-Fluoro-2-formylphenyl)boronic acid is a versatile boronic acid derivative featuring both a formyl group and a fluorine substituent on the aromatic ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates the formation of carbon-carbon bonds, while the formyl group offers additional reactivity for further functionalization. The presence of the fluorine atom enhances the electronic properties of the molecule, making it useful in the synthesis of complex pharmaceuticals and agrochemicals. Its stability under typical reaction conditions and compatibility with various catalysts make it a reliable intermediate for constructing fluorinated aromatic frameworks in medicinal and materials chemistry research.
(3-Fluoro-2-formylphenyl)boronic acid structure
871126-15-7 structure
Product Name:(3-Fluoro-2-formylphenyl)boronic acid
CAS No:871126-15-7
MF:C7H6BFO3
MW:167.930145740509
MDL:MFCD10697421
CID:828011
PubChem ID:53412038
Update Time:2025-06-09

(3-Fluoro-2-formylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Fluoro-2-formylphenyl)boronic acid
    • 3-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride)
    • 3-FLUORO-2-FORMYLPHENYLBORONIC ACID
    • 3-Fluoro-2-formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • Boronic acid, (3-fluoro-2-formylphenyl)-
    • 3-Fluoro-2-formylbenzeneboronic acid
    • AMBA00039
    • 2-Formyl-3-fluorophenylboranic acid
    • FCH836730
    • EBD215999
    • 3-Fluoro-2-formyl-phenylboronic acid
    • TRA0083659
    • PC32758
    • LS11336
    • AB59567
    • (3-Fluo
    • B-(3-Fluoro-2-formylphenyl)boronic acid (ACI)
    • Boronic acid, (3-fluoro-2-formylphenyl)- (9CI)
    • Z1198277521
    • SY036508
    • EN300-1072583
    • (3-Fluoro-2-formylphenyl)boronicacid
    • DS-14902
    • 3-Fluoro-2-formylphenylboronic acid, >=95%
    • MFCD10697421
    • 871126-15-7
    • DTXSID90696532
    • 3-Fluoro-2-formylphenylboronic acid(contains varying amounts of Anhydride)
    • DA-23609
    • SCHEMBL3973764
    • HY-W000994
    • AC-29242
    • AKOS006282129
    • (3-Fluoro-2-formyl-phenyl)boronic acid
    • J-512453
    • F1089
    • CS-W000994
    • MDL: MFCD10697421
    • Inchi: 1S/C7H6BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H
    • InChI Key: GVHWLCYABLWGIR-UHFFFAOYSA-N
    • SMILES: O=CC1C(B(O)O)=CC=CC=1F

Computed Properties

  • Exact Mass: 168.03900
  • Monoisotopic Mass: 168.039
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • Color/Form: No data available
  • Melting Point: 129°C(lit.)
  • Boiling Point: 357.4±52.0 °C at 760 mmHg
  • Flash Point: 169.9±30.7 °C
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 57.53000
  • LogP: -0.68200
  • Sensitiveness: Light Sensitive

(3-Fluoro-2-formylphenyl)boronic acid Security Information

(3-Fluoro-2-formylphenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(3-Fluoro-2-formylphenyl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Alichem
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(3-Fluoro-2-formylphenyl)boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bis(2-methoxyethyl)amine ,  Methyllithium Solvents: Toluene ;  -20 °C; -20 - 0 °C
1.2 Reagents: Trimethyl borate ;  -20 - 0 °C
1.3 Reagents: Water
Reference
Stereoselective Synthesis of the IDO Inhibitor Navoximod
St-Jean, Frederic ; et al, Journal of Organic Chemistry, 2022, 87(7), 4955-4960

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, reflux; cooled
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
2.2 Reagents: Triethyl borate ;  -70 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
Reference
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
2.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium ,  Bis(2-methoxyethyl)amine Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ;  30 min, -25 °C; 15 min, -20 °C
1.2 Solvents: Toluene ;  10 min; 45 min, -20 °C; 30 min, -20 °C; -20 °C → 0 °C; 2 - 3 h, 0 °C; 0 °C → -20 °C
1.3 Reagents: Trimethyl borate ;  1 h, -20 °C; -20 °C → 0 °C; 2.5 h, 0 °C
1.4 Reagents: Water ;  0 °C → 10 °C; 2 min, 10 °C; 10 °C → 22 °C; 30 min, 22 °C
Reference
Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde
St-Jean, Frederic ; et al, Organometallics, 2019, 38(1), 119-128

Production Method 6

Reaction Conditions
1.1 Reagents: Trimethyl orthoformate ,  Sulfuric acid Solvents: Methanol ;  rt; 1 h, reflux; cooled
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11
1.3 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
1.4 Reagents: Triethyl borate ;  -70 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
1.2 Reagents: Triethyl borate ;  -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
Reference
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Production Method 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium ,  Bis(2-methoxyethyl)amine Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ;  15 min, -20 °C; 15 min, -20 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -20 °C; 45 min, -20 °C; 1 h, -20 °C; 2 h, -20 °C
1.3 Reagents: Trimethyl borate ;  3 min; 15 min, -15 °C; 30 min, -15 °C; -15 °C → 0 °C
1.4 Reagents: Water ;  0 °C → 40 °C; 30 min, 40 °C
Reference
Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde
St-Jean, Frederic ; et al, Organometallics, 2019, 38(1), 119-128

(3-Fluoro-2-formylphenyl)boronic acid Raw materials

(3-Fluoro-2-formylphenyl)boronic acid Preparation Products

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